N-Carbamoyl-tyrosine
Overview
Description
N-Carbamoyl-tyrosine is a derivative of the amino acid tyrosine, where a carbamoyl group is attached to the amino group of tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbamoyl-tyrosine can be synthesized through the carbamoylation of tyrosine using potassium cyanate. The reaction typically involves mixing tyrosine with potassium cyanate in an aqueous solution, followed by heating to facilitate the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic processes using carbamoylases. These enzymes catalyze the hydrolysis of N-carbamoyl-amino acids to produce the desired compound with high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Carbamoyl-tyrosine undergoes various chemical reactions, including:
Hydrolysis: The carbamoyl group can be hydrolyzed to yield tyrosine, ammonia, and carbon dioxide.
Oxidation: The phenolic group of tyrosine can undergo oxidation to form quinones.
Substitution: The carbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in acidic or basic conditions using water as the solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used to replace the carbamoyl group under controlled conditions.
Major Products Formed:
Hydrolysis: Tyrosine, ammonia, and carbon dioxide.
Oxidation: Quinones and other oxidized derivatives of tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbamoyl-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for tyrosine supplementation.
Industry: Utilized in the production of optically pure amino acids and other fine chemicals
Mechanism of Action
The mechanism of action of N-Carbamoyl-tyrosine involves its hydrolysis to release tyrosine, which can then participate in various metabolic pathways. The carbamoyl group is hydrolyzed by specific enzymes, such as carbamoylases, to yield tyrosine, ammonia, and carbon dioxide. Tyrosine is a precursor for several important biomolecules, including neurotransmitters and hormones .
Comparison with Similar Compounds
N-Carbamoyl-aspartic acid: Another carbamoyl derivative of an amino acid, used in metabolic studies.
N-Carbamoyl-glutamic acid: Studied for its role in nitrogen metabolism.
N-Carbamoyl-phenylalanine: Investigated for its potential therapeutic applications.
Uniqueness of N-Carbamoyl-tyrosine: this compound is unique due to its specific role as a precursor for tyrosine, which is essential for the synthesis of neurotransmitters and hormones. Its ability to be hydrolyzed to release tyrosine makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-10(16)12-8(9(14)15)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5H2,(H,14,15)(H3,11,12,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLKYZVGQWCHBH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920089 | |
Record name | N-[Hydroxy(imino)methyl]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90899-85-7 | |
Record name | N-Carbamoyl-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090899857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(imino)methyl]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.